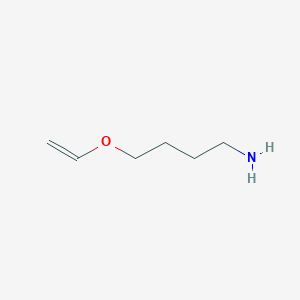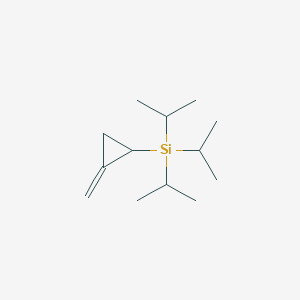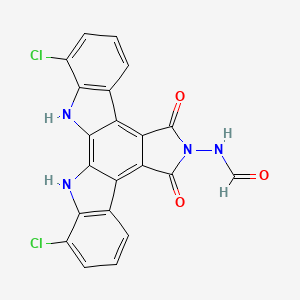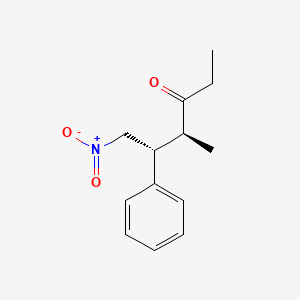
(4S,5R)-4-Methyl-6-nitro-5-phenylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone is a chiral organic compound with significant importance in various fields of chemistry and industry. The compound’s structure includes a nitro group, a phenyl group, and a chiral center, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the enantioselective ring-opening of cyclic acids, which can be achieved using specific catalysts and reaction conditions . The process often requires precise control of temperature, pH, and the use of chiral catalysts to achieve the desired enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chiral chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride to form different stereoisomers.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5R)-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
- (2R,3R)-Tartaric acid
- (2S,3S)-Tartaric acid
Uniqueness
(4S,5R)-4-Methyl-5-phenyl-6-nitro-3-hexanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers and nitro group make it a valuable compound for studying stereochemical effects and developing new synthetic methodologies .
Propiedades
Número CAS |
419555-53-6 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
(4S,5R)-4-methyl-6-nitro-5-phenylhexan-3-one |
InChI |
InChI=1S/C13H17NO3/c1-3-13(15)10(2)12(9-14(16)17)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-,12+/m0/s1 |
Clave InChI |
GVGDRJMNSIGJAG-CMPLNLGQSA-N |
SMILES isomérico |
CCC(=O)[C@@H](C)[C@@H](C[N+](=O)[O-])C1=CC=CC=C1 |
SMILES canónico |
CCC(=O)C(C)C(C[N+](=O)[O-])C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


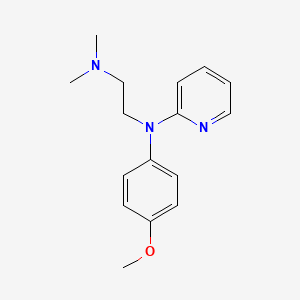
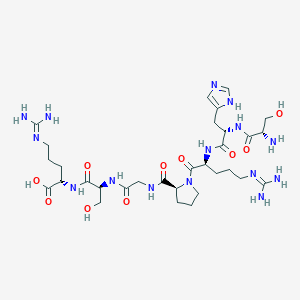
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
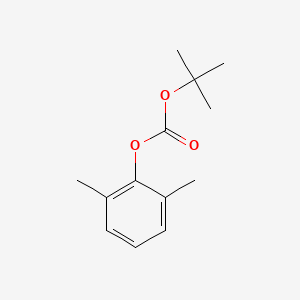
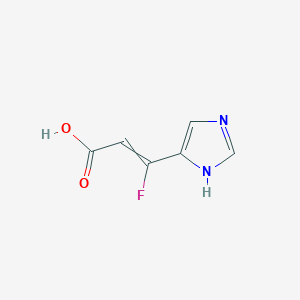
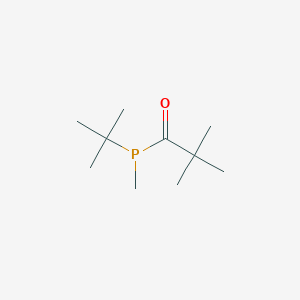
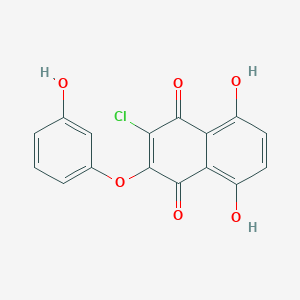
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
